![molecular formula C20H33BO3 B1342421 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 251566-01-5](/img/structure/B1342421.png)

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

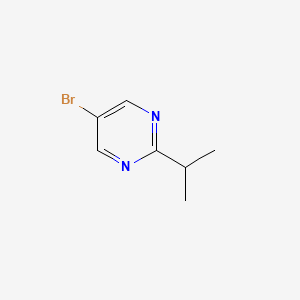

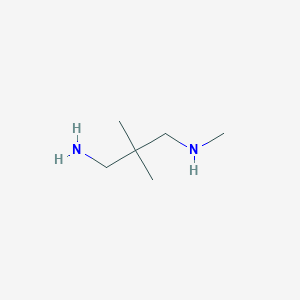

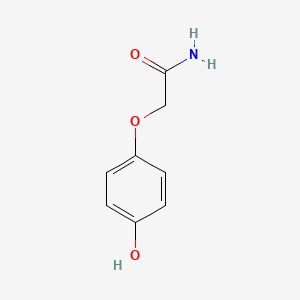

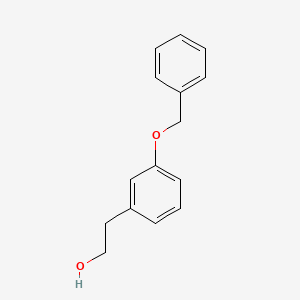

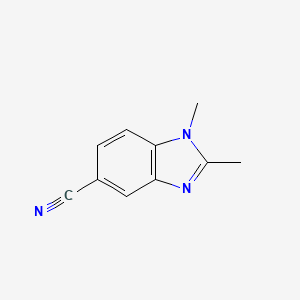

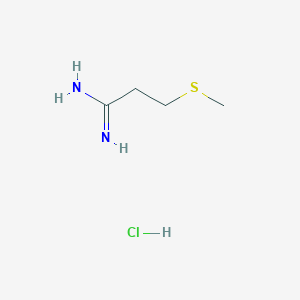

The compound 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing heterocycle with potential applications in organic synthesis and materials science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as dioxaborolanes and boron heterocycles, are explored, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of boron heterocycles often involves the reaction of organoboronic acids or their derivatives with various organic substrates. For example, the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is achieved by reacting a benzyl ketone with boron tribromide, followed by treatment with water . This method could potentially be adapted for the synthesis of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boron heterocycles is characterized by the presence of a boron atom within a cyclic framework. X-ray crystallography is a common technique used to determine the precise structure of these compounds. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was elucidated using single-crystal X-ray diffractometer data, revealing a tetracoordinated boron atom . Similar structural analysis could be applied to 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to understand its geometry and electronic configuration.

Chemical Reactions Analysis

Boron heterocycles participate in various chemical reactions, often leveraging the unique reactivity of the boron center. For example, the reaction of a boron heterocycle with iodine in the presence of aqueous sodium hydroxide can lead to the formation of a second oxaboracycle . Additionally, the reactivity of amino groups in 2-amino-1,3,2-dioxaborolanes has been studied, showing that these compounds can undergo exocyclic reactions . These findings suggest that 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane may also exhibit interesting reactivity patterns that could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron heterocycles are influenced by their molecular structure. For instance, the presence of substituents on the aromatic ring or the boron atom can affect the compound's solubility, stability, and reactivity. The crystal structure analysis provides information on the density and molecular conformation, which are important for understanding the material properties of the compound . The synthesis and reactions of related compounds, such as silanes containing triflate groups, can also shed light on the reactivity and stability of boron heterocycles under different conditions .

Wissenschaftliche Forschungsanwendungen

Benzoxaboroles in Organic Synthesis and Biological Activity

Benzoxaboroles, including derivatives similar to the specified compound, are known for their structural diversity and utility in organic synthesis. They serve as building blocks and protecting groups in the synthesis of complex molecules. Beyond their synthetic utility, certain benzoxaboroles exhibit significant biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. Their ability to bind hydroxyl compounds also makes them valuable as molecular receptors for sugars and glycoconjugates, indicating potential applications in biochemical and medical research (Adamczyk-Woźniak et al., 2009).

Environmental Contaminants and Health Concerns

Some research has focused on the environmental and health impacts of certain chemical compounds used in industrial applications, including plasticizers like DEHP. While not directly related to the specific compound , this research underscores the importance of understanding the environmental and health implications of chemical compounds widely used in various industries. Studies on compounds like DEHP have raised concerns about their potential effects on human health, particularly in relation to reproductive health and development (Lagos-Cabré & Moreno, 2012). However, this area of research emphasizes the need for caution and further investigation into the use and disposal of chemical compounds, including benzoxaboroles and their derivatives.

Antioxidant Activity and Health Applications

Research on antioxidants and their implications across various fields highlights the importance of understanding chemical interactions and their potential benefits. Analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, provide insights into the antioxidant capacity of compounds. These methods are crucial for evaluating the health implications of chemical compounds, including those related to benzoxaboroles, and their potential in medical applications (Munteanu & Apetrei, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBGPHMLWLSONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609019 |

Source

|

| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

CAS RN |

251566-01-5 |

Source

|

| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)